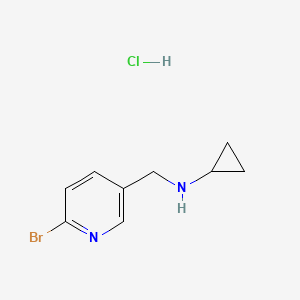

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to an amine group, which is further connected to a brominated pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 6-bromopyridine-3-carboxaldehyde and cyclopropanamine.

Step 1: The 6-bromopyridine-3-carboxaldehyde is subjected to a reductive amination reaction with cyclopropanamine. This involves the use of a reducing agent such as sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol.

Step 2: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Purification: The crude product is purified using techniques such as column chromatography to obtain pure N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine has a molecular formula of C9H11BrN2 and a molecular weight of approximately 263.56 g/mol. The presence of a cyclopropane ring and a brominated pyridine moiety enhances its reactivity and biological activity, making it a valuable building block in organic synthesis.

Pharmaceutical Development

Biological Activities

Research indicates that this compound exhibits notable biological activities, positioning it as a potential lead compound in drug discovery. Its interactions with various biological systems are crucial for understanding its pharmacodynamics. Key areas of focus include:

- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties, which could be explored further for cancer therapeutics.

- Kinase Inhibition : The compound may act as a small molecule kinase inhibitor, similar to other compounds that target dysregulated kinase activity in various diseases including cancer .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, emphasizing its accessibility for further research and application. These methods include:

- Refluxing with Acids : Utilizing formic acid or trimethyl orthoformate in acetonitrile to synthesize derivatives.

- Reduction Reactions : Employing sodium tetrahydroborate in dichloromethane for the reduction of intermediates .

Case Studies and Research Findings

- Anticancer Research : A study investigated the efficacy of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting potential as an anticancer agent.

- Kinase Inhibition Studies : Further research explored the compound's role as a kinase inhibitor, revealing it could inhibit specific kinases involved in cancer progression. This activity positions it as a candidate for developing targeted therapies against malignancies driven by kinase dysregulation .

Mecanismo De Acción

The mechanism by which N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated pyridine moiety can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine

- N-((6-Fluoropyridin-3-yl)methyl)cyclopropanamine

- N-((6-Iodopyridin-3-yl)methyl)cyclopropanamine

Uniqueness

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity can influence the compound’s overall behavior in chemical and biological systems, making it distinct from its chloro, fluoro, and iodo analogs.

Actividad Biológica

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrN2, with a molecular weight of approximately 243.10 g/mol. The compound consists of a cyclopropanamine moiety linked to a brominated pyridine ring, which enhances its reactivity and biological activity. The presence of the bromine atom is particularly significant for its interactions with biological targets, especially in the central nervous system (CNS) .

Research indicates that this compound may interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in cognitive functions and are implicated in neurodegenerative diseases. The compound's ability to modulate nAChR activity suggests potential applications in treating conditions such as Alzheimer's disease, mood disorders, and pain management .

1. Neuropharmacological Effects

The compound has shown promise in preclinical studies for its neuropharmacological effects. It may improve cognitive functions by enhancing cholinergic signaling through nAChRs. This interaction is vital for developing therapies aimed at neurodegenerative diseases characterized by cholinergic deficits .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:

| Compound Name | Structure | Unique Features | IC50 (µM) |

|---|---|---|---|

| 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | C₇H₉BrN₂ | Lacks cyclopropane structure; simpler amine | N/A |

| 1-(4-Chlorophenyl)-N-methylcyclopropanamine | C₉H₁₂ClN | Contains chlorine instead of bromine; different biological profile | N/A |

| 2-(5-Bromopyridin-3-yl)ethanol | C₉H₁₀BrN | Alcohol functional group; different reactivity compared to amines | N/A |

This comparative analysis highlights the unique aspects of this compound that may confer distinct biological properties compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds similar to this compound:

- Neuroprotective Effects : Research has indicated that compounds interacting with nAChRs can offer neuroprotective effects, potentially mitigating the progression of neurodegenerative diseases .

- Antitumor Activity : A study on structurally related compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could exhibit similar properties .

- Mechanistic Insights : Computational docking studies have provided insights into how these compounds bind to their targets, revealing promising binding affinities that support further investigation into their therapeutic potential .

Propiedades

IUPAC Name |

N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEORDKZYQTMJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.